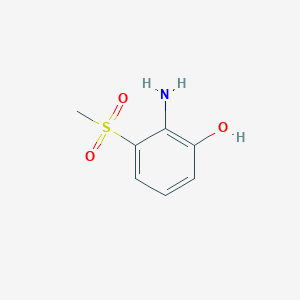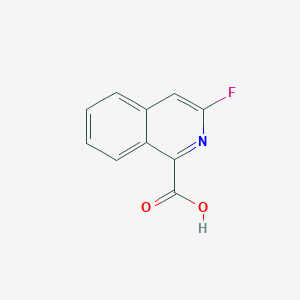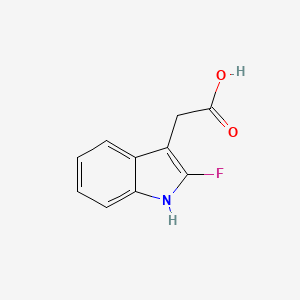
6-Fluoroquinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoroquinoline-3-carboxamide is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound The incorporation of a fluorine atom at the 6th position of the quinoline ring enhances its biological activity and provides unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-fluoroquinoline-3-carboxamide typically involves the following steps:
Cyclization Reactions: The quinoline ring system can be constructed through cyclization reactions involving appropriate precursors.
Fluorination: Introduction of the fluorine atom at the 6th position can be achieved through direct fluorination or nucleophilic substitution reactions.
Amidation: The carboxylic acid group at the 3rd position is converted to the carboxamide group through amidation reactions using suitable amines and coupling agents.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance efficiency and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Fluoroquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxamide group to other functional groups such as amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products:
Oxidation: Quinoline-3-carboxylic acid derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Fluoroquinoline-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of antibacterial and anticancer agents.
Industry: The compound is used in the development of agrochemicals and materials science.
Wirkmechanismus
The mechanism of action of 6-fluoroquinoline-3-carboxamide involves its interaction with specific molecular targets:
DNA Gyrase and Topoisomerase IV: The compound inhibits these bacterial enzymes, leading to the disruption of DNA replication and transcription.
Aryl Hydrocarbon Receptor: It acts as an agonist, modulating immune responses and reducing inflammation.
Vergleich Mit ähnlichen Verbindungen
- 6-Fluoroquinoline-3-carboxylic acid
- 6-Fluoronaphthyridine-3-carboxylic acid
- Quinoline-3-carboxamide
Uniqueness: 6-Fluoroquinoline-3-carboxamide is unique due to the presence of the fluorine atom, which enhances its biological activity and provides distinct chemical properties compared to its non-fluorinated analogs. This fluorination often results in improved pharmacokinetic properties and increased potency in therapeutic applications.
Eigenschaften
Molekularformel |
C10H7FN2O |
|---|---|
Molekulargewicht |
190.17 g/mol |
IUPAC-Name |
6-fluoroquinoline-3-carboxamide |
InChI |
InChI=1S/C10H7FN2O/c11-8-1-2-9-6(4-8)3-7(5-13-9)10(12)14/h1-5H,(H2,12,14) |
InChI-Schlüssel |
MSCMCKDEFJEURX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC=C(C=C2C=C1F)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Acetyl-7-methyl-1,5,6,7-tetrahydro-4h-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B11905957.png)





![N-{[Ethenyl(dimethyl)silyl]methyl}aniline](/img/structure/B11905989.png)

![9H-Pyrano[2,3-g][1,3]benzothiazole](/img/structure/B11906000.png)

![2-{4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetic acid](/img/structure/B11906011.png)
![Ethyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate](/img/structure/B11906019.png)


